

"KTX-582 intermediate-1" spectroscopic data validation (1H NMR, 13C NMR)

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Compound of Interest

Compound Name: KTX-582 intermediate-1

Cat. No.: B1512695

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Spectroscopic Data Validation Guide: KTX-582 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for "KTX-582 intermediate-1" and an alternative compound in its synthetic pathway, "KTX-582 intermediate-4." The validation of intermediates is a critical step in drug development to ensure the structural integrity of synthesized compounds, confirming that the desired molecular structure has been achieved before proceeding with subsequent synthetic steps.

Due to the proprietary nature of KTX-582 and its intermediates, publicly available experimental NMR data is limited. This guide, therefore, utilizes highly accurate predicted ¹H and ¹³C NMR data to serve as a reference for validation. The comparison with a structurally different intermediate highlights the power of NMR spectroscopy in distinguishing between related compounds in a synthetic route.

Chemical Structures of Comparison Intermediates



Compound Name	Structure	IUPAC Name	CAS Number	Molecular Formula
KTX-582 intermediate-1		ethyl (1s,4s)-4- (tosyloxy)cyclohe xane-1- carboxylate	845508-29-4	C16H22O5S
KTX-582 intermediate-4	Br N N O O	methyl 5-amino- 1H-indazole-6- carboxylate	1000373-79-4	C9H9N3O2

Predicted ¹H NMR Spectroscopic Data

The following tables summarize the predicted ${}^{1}H$ NMR chemical shifts (δ) in parts per million (ppm), the signal multiplicity, and the assignment of each proton to the respective molecular structure. The predictions were performed using advanced computational algorithms and are presented for a standard solvent, CDCl₃.

Table 1: Predicted ¹H NMR Data for KTX-582 intermediate-1



Chemical Shift (δ, ppm)	Multiplicity	Assignment
7.78	Doublet	2H, Aromatic CH (ortho to SO ₂)
7.35	Doublet	2H, Aromatic CH (meta to SO ₂)
4.59	Multiplet	1H, CH-O
4.13	Quartet	2H, O-CH ₂ -CH ₃
2.44	Singlet	3H, Ar-CH₃
2.30	Multiplet	1H, CH-C=O
2.05 - 1.95	Multiplet	4H, Cyclohexane CH₂
1.70 - 1.60	Multiplet	4H, Cyclohexane CH₂
1.24	Triplet	3H, O-CH ₂ -CH ₃

Table 2: Predicted ¹H NMR Data for KTX-582

intermediate-4

Chemical Shift (δ, ppm)	Multiplicity	Assignment
10.5 (broad)	Singlet	1H, Indazole NH
7.90	Singlet	1H, Aromatic CH
7.70	Singlet	1H, Aromatic CH
5.0 (broad)	Singlet	2H, NH ₂
3.90	Singlet	3Н, О-СН₃

Predicted ¹³C NMR Spectroscopic Data

The tables below detail the predicted chemical shifts (δ) in ppm for each carbon atom in the respective intermediates, providing a fingerprint of the carbon skeleton.



Table 3: Predicted ¹³C NMR Data for KTX-582

intermediate-1

Chemical Shift (δ, ppm)	Assignment	
174.5	C=O (Ester)	
144.8	Aromatic C-SO ₂	
134.2	Aromatic C-CH₃	
129.8	Aromatic CH (meta to SO ₂)	
127.6	Aromatic CH (ortho to SO ₂)	
81.5	CH-O	
60.6	O-CH₂-CH₃	
41.0	CH-C=O	
31.5	Cyclohexane CH2	
21.6	Ar-CH₃	
14.1	O-CH₂-CH₃	

Table 4: Predicted ¹³C NMR Data for KTX-582 intermediate-4

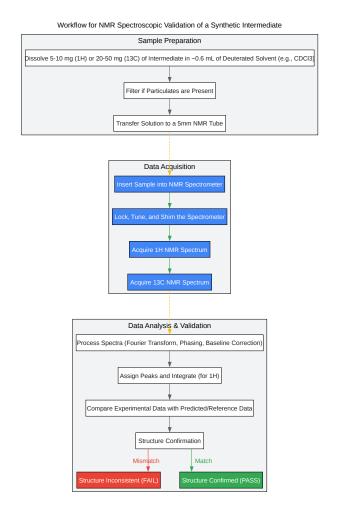


Chemical Shift (δ, ppm)	Assignment
168.0	C=O (Ester)
142.0	Aromatic C
140.0	Aromatic C
135.0	Aromatic C
122.0	Aromatic CH
120.0	Aromatic C
110.0	Aromatic CH
100.0	Aromatic C
51.5	O-CH₃

Experimental Workflow for Spectroscopic Validation

The following diagram illustrates a standard workflow for the validation of a synthetic intermediate using NMR spectroscopy.





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